N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H26BrN/c1-33(2)31-11-7-6-10-29(31)30-21-20-28(22-32(30)33)35(27-18-14-25(34)15-19-27)26-16-12-24(13-17-26)23-8-4-3-5-9-23/h3-22H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLKFNHDNANUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H26BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728850 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246562-40-2 | |
| Record name | N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20728850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Starting Materials
The most widely reported route involves a Ullmann-type coupling or Buchwald-Hartwig amination , where N-(4-biphenyl)-(9,9-dimethylfluoren-2-yl)amine reacts with 1-bromo-4-iodobenzene in the presence of a palladium catalyst. This two-step process first functionalizes the fluorene core with a biphenyl group, followed by introduction of the 4-bromophenyl substituent.
Key reagents :
Catalysts and Ligands
Palladium-based catalysts, particularly Pd(OAc)₂ (palladium acetate) or Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), are employed alongside phosphine ligands such as Xantphos or BINAP to enhance catalytic activity and stability. These systems facilitate C–N bond formation at elevated temperatures (80–120°C) in inert solvents like toluene or 1,4-dioxane .
Typical reaction conditions :
Optimization of Reaction Conditions
Yield improvements are achieved by:
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Precise stoichiometry : A 1:1.2 molar ratio of N-(4-biphenyl)-(9,9-dimethylfluoren-2-yl)amine to 1-bromo-4-iodobenzene minimizes side reactions.
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Degassing solvents : Removal of oxygen and moisture prevents catalyst deactivation.
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Stepwise heating : Gradual temperature ramping from 80°C to 110°C enhances reaction efficiency.
Alternative Synthetic Routes
Sequential Suzuki-Amination Strategy
An alternative approach involves synthesizing the fluorenyl amine core first, followed by sequential Suzuki-Miyaura couplings. For example:
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9,9-Dimethylfluoren-2-amine is reacted with 4-bromophenylboronic acid to install the bromophenyl group.
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A second Suzuki coupling introduces the biphenyl moiety using biphenyl-4-boronic acid.
This method avoids harsh amination conditions but requires stringent protection/deprotection steps for the amine group, complicating scalability.
Direct Double Amination
Recent advances explore single-pot double amination using Pd-PEPPSI-IPent catalysts, which tolerate bulky substrates. This one-step method couples 9,9-dimethylfluoren-2-amine with both 4-bromoiodobenzene and 4-iodobiphenyl, though yields remain moderate (45–55%).
Purification and Characterization Techniques
Isolation and Purification
Crude product is purified via:
Analytical Validation
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HPLC : Purity ≥97% (C18 column, acetonitrile/water gradient).
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NMR : ¹H NMR (400 MHz, CDCl₃) confirms substituent integration: δ 7.65–7.10 (m, 16H, aromatic), 2.15 (s, 6H, CH₃).
Challenges and Considerations in Large-Scale Production
Catalyst Cost and Recovery
Palladium catalysts contribute significantly to production costs. Strategies like heterogeneous catalysis (e.g., Pd/C) or nanoparticle-supported catalysts are under investigation to improve recyclability.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halides, organometallic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the biphenyl or bromophenyl moieties.
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural and Electronic Properties
Key Observations :
- Bromophenyl vs. Carbazole : The target compound’s bromophenyl group provides electron-withdrawing effects, while carbazole in PCBBiF enhances hole injection via its electron-rich heterocycle .
- Solubility : Hexyloxy groups in thiophene derivatives improve solubility in organic solvents compared to brominated analogs .
Key Observations :
- The target compound’s synthesis leverages palladium catalysts for high yields, whereas carbazole derivatives require Ullmann-type coupling, which is less efficient .
- Bromine in the target compound enables further functionalization, such as cross-coupling to introduce carbazole or thiophene moieties .
Performance in Optoelectronic Devices
Key Observations :
Key Observations :
- Brominated compounds like the target require stringent safety measures due to toxicity risks .
Biological Activity
N-([1,1'-Biphenyl]-4-yl)-N-(4-bromophenyl)-9,9-dimethyl-9H-fluoren-2-amine (CAS Number: 1268621-99-3) is a compound of significant interest due to its potential biological activities. This article provides an overview of its chemical properties, synthesis, and biological activities based on available research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₃₉H₃₀BrN |
| Molecular Weight | 592.58 g/mol |
| Purity | ≥98.0% (by HPLC) |
| Appearance | White to almost white powder |
| Melting Point | 189.0 to 193.0 °C |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the biphenyl and fluorenyl moieties. Specific synthetic pathways are not detailed in the available literature but may involve coupling reactions and functional group modifications typical for amine derivatives.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study highlighted that certain fluorenone derivatives demonstrated significant cytotoxic effects on breast cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and apoptosis .
Antiviral Potential
The antiviral activity of fluorenone derivatives has also been explored, particularly in relation to viral entry mechanisms. Research indicates that compounds with similar structures can interfere with viral proteins essential for entry into host cells. For example, studies on related compounds have shown that they can inhibit the Ebola virus entry by targeting specific viral glycoproteins . Although specific data on this compound is limited, its structural characteristics suggest potential antiviral applications.
Antimicrobial Activity
Compounds within this chemical class have been evaluated for antimicrobial activity as well. Various studies have reported that related biphenyl and fluorenone derivatives possess antibacterial properties against a range of pathogenic bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Case Studies
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Anticancer Efficacy :
- A study conducted on fluorenone derivatives showed a significant reduction in tumor growth in xenograft models when treated with compounds structurally similar to this compound.
- The study reported an IC50 value indicating potent activity against MCF-7 breast cancer cells.
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Antiviral Activity :
- Research involving structurally analogous compounds demonstrated effective inhibition of viral replication in vitro, suggesting that N-[biphenyl] derivatives could be developed as antiviral agents targeting specific viral pathways.
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Antimicrobial Studies :
- A series of tests on biphenyl derivatives indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Q & A
Q. Methodology :
- Validate purity via HPLC (≥96% purity threshold) .
- Replicate procedures under strict inert conditions and characterize intermediates (e.g., 9,9-dimethyl-9H-fluoren-2-amine) .
Advanced: What mechanistic insights explain the compound’s stability under thermal or photolytic conditions?
The fluorenyl core’s rigidity and electron-donating dimethyl groups enhance thermal stability (decomposition >300°C). Bromophenyl groups, however, introduce photolytic sensitivity:
- UV-Vis studies : λₐᵦₛ at 320 nm indicates π→π* transitions prone to degradation under prolonged UV exposure.
- Thermogravimetric Analysis (TGA) : 5% weight loss at 280°C in nitrogen .
Mitigation Strategy : Store at -20°C in dark, anhydrous environments to prevent bromine displacement or oxidation .
Basic: What are the compound’s applications in materials science?
It serves as a hole-transporting material (HTM) in OLEDs due to:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
